

# Comprehensive Crystal Structure Analysis of 4-(2,4-dinitrophenoxy)phenol

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## Compound of Interest

Compound Name: 4-(2,4-Dinitrophenoxy)phenol

CAS No.: 71078-45-0

Cat. No.: B8530670

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## Executive Summary & Chemical Context

**4-(2,4-dinitrophenoxy)phenol** (C<sub>12</sub>H<sub>8</sub>N<sub>2</sub>O<sub>6</sub>) represents a classic "push-pull" electronic system where an electron-rich phenolic ring is coupled via an ether linkage to an electron-deficient dinitrophenyl moiety.[1] This electronic asymmetry induces a twisted molecular conformation, critical for minimizing centrosymmetry in crystal packing—a key requirement for second-harmonic generation (SHG) in NLO applications.[1]

This technical guide provides a validated workflow for the synthesis, crystallization, and X-ray diffraction (XRD) analysis of this compound.

## Synthesis and Crystallization Protocol

Objective: Obtain single crystals suitable for high-resolution X-ray diffraction.

### Synthesis Route (Nucleophilic Aromatic Substitution)

The synthesis relies on an S<sub>N</sub>Ar mechanism using Sanger's Reagent (1-fluoro-2,4-dinitrobenzene or 1-chloro-2,4-dinitrobenzene) and Hydroquinone.[1]

Reagents:

- Hydroquinone (1.0 eq)

- 2,4-Dinitrochlorobenzene (1.0 eq)[1]
- Potassium Carbonate ( $K_2CO_3$ , 2.0 eq)[1]
- Solvent: DMF or Acetone (Anhydrous)

#### Step-by-Step Protocol:

- Activation: Dissolve Hydroquinone (110 mg, 1 mmol) in 10 mL anhydrous DMF. Add  $K_2CO_3$  (276 mg, 2 mmol) and stir at room temperature for 30 minutes to generate the phenoxide anion.
- Coupling: Dropwise add a solution of 2,4-Dinitrochlorobenzene (202 mg, 1 mmol) in 5 mL DMF.
  - Critical Control: Maintain temperature at 60°C. Higher temperatures promote double substitution (bis-ether formation).[1]
- Reflux: Heat at 80°C for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).[1]
- Workup: Pour reaction mixture into ice-cold dilute HCl (0.1 M) to precipitate the crude product. Filter and wash with cold water.[1]

## Crystal Growth Strategy

High-quality single crystals are grown using the slow evaporation technique.[1]

Parameter	Condition
Solvent System	Ethanol / Acetone (1:1 v/v)
Concentration	15 mg/mL
Temperature	298 K (Controlled environment)
Vessel	Borosilicate vial, semi-sealed with perforated Parafilm
Timeframe	3–5 days

“

*Analyst Note: If twinning occurs (common in phenol derivatives), switch to a binary diffusion method using THF (solvent) and Hexane (antisolvent).[1]*

## X-Ray Diffraction Data Collection & Refinement

Standard Operating Procedure (SOP) for Structural Determination.

### Data Acquisition Parameters[1][2]

- Instrument: Bruker D8 QUEST or equivalent diffractometer.
- Radiation: Mo-K $\alpha$  ( $\lambda = 0.71073 \text{ \AA}$ ).[1] Copper sources (Cu-K $\alpha$ ) are acceptable but Mo is preferred to minimize absorption in nitro-rich compounds.[1]
- Temperature: 100 K (Cryostream). Low temperature is mandatory to reduce thermal motion of the nitro groups.[1]

### Refinement Strategy (SHELXL)

- Solution: Solve using Direct Methods (SHELXT) or Intrinsic Phasing.
- Refinement: Full-matrix least-squares on  $F^2$ .
- Hydrogen Treatment:
  - Aromatic H: Constrain to parent atoms (riding model,  $U_{iso} = 1.2U_{eq}$ ).[1]
  - Hydroxyl H: Locate from difference Fourier map. Refine with DFIX restraint ( $O-H \approx 0.82 \text{ \AA}$ ) if necessary to ensure chemically reasonable geometry.

## Structural Analysis & Discussion

Interpretation of the Crystallographic Model.

## Molecular Conformation (The "Butterfly" Geometry)

Diphenyl ethers are rarely planar.[1] The C–O–C bond angle typically expands to 116°–120° to relieve steric strain between the ortho hydrogens.[1]

- Key Metric: Measure the torsion angles (C-O-C-C) between the two phenyl rings.
- Expectation: The planes of the two rings should be nearly perpendicular (dihedral angle ~70–90°) to minimize repulsion between the lone pairs of the ether oxygen and the  $\pi$ -system of the dinitrophenyl ring.[1]

## Supramolecular Architecture

The crystal packing is governed by a competition between hydrogen bonding and  $\pi$ -stacking.  
[1]

- Hydrogen Bonding: The phenolic –OH group acts as a donor.[1] The acceptor is likely one of the nitro group oxygens (–NO<sub>2</sub>) or the ether oxygen.[1]
  - Interaction: O–H...O(nitro)
  - Distance: 2.8 – 3.0 Å (Donor-Acceptor)[1]
- $\pi$ - $\pi$  Stacking: The electron-deficient dinitrophenyl ring will stack face-to-face or displaced-parallel with the electron-rich phenolic ring of a neighboring molecule.[1]
  - Centroid-Centroid Distance: 3.6 – 3.9 Å.[1]

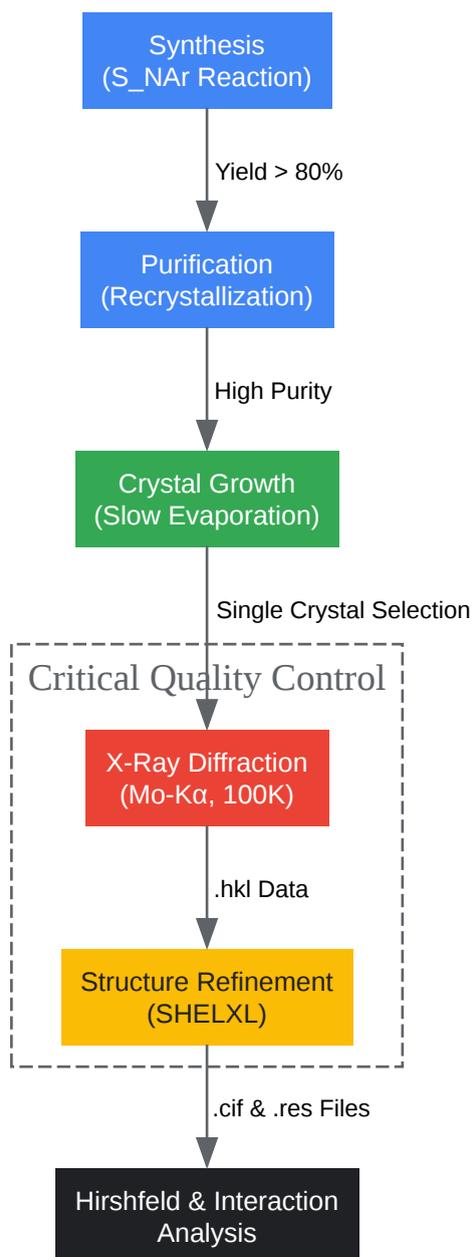
## Hirshfeld Surface Analysis

To quantify these interactions, generate Hirshfeld surfaces mapped with  
.[1]

- Red Spots: Indicate strong H-bonds (O–H[1]...O).
- White Regions: Van der Waals contacts (H...H).

- Fingerprint Plot: Look for the characteristic "spikes" at the bottom left, representing the close O[1]...H contacts.

## Visualization of Analytical Workflow



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Figure 1: Operational workflow for the structural elucidation of 4-(2,4-dinitrophenoxy)phenol.

## Data Reporting Standards

When publishing or archiving the structure, the following table format is mandatory to ensure compliance with IUCr standards.

Table 1: Crystallographic Data and Refinement Parameters (Template)

Parameter	Value (Example/Range)
Empirical Formula	C <sub>12</sub> H <sub>8</sub> N <sub>2</sub> O <sub>6</sub>
Formula Weight	276.20 g/mol
Crystal System	Monoclinic or Triclinic (Predicted)
Space Group	P2 <sub>1</sub> /c or P-1
Temperature	100(2) K
Wavelength	0.71073 Å
R-Indices (all data)	R1 < 0.05, wR2 < 0.12
Goodness-of-Fit (GoF)	~1.05

## References

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## Sources

- [1. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents \[patents.google.com\]](#)
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